2-[[(2-methyl-2H-indazol-3-yl)methyl](3-thienylmethyl)amino]butan-1-ol
Overview
Description
2-[[(2-methyl-2H-indazol-3-yl)methyl](3-thienylmethyl)amino]butan-1-ol, also known as MI-773, is a small molecule inhibitor that targets the p53-MDM2 interaction. It has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
Mechanism of Action
2-[[(2-methyl-2H-indazol-3-yl)methyl](3-thienylmethyl)amino]butan-1-ol exerts its anti-cancer effects by disrupting the interaction between p53 and MDM2, which is a negative regulator of p53. By inhibiting this interaction, this compound stabilizes p53 and enhances its transcriptional activity, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have potential therapeutic applications in other diseases, including neurodegenerative disorders and viral infections. This compound has been demonstrated to inhibit the replication of Zika virus and Dengue virus, indicating its potential as an antiviral agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[[(2-methyl-2H-indazol-3-yl)methyl](3-thienylmethyl)amino]butan-1-ol in lab experiments is its specificity for the p53-MDM2 interaction, which minimizes off-target effects. However, this compound has limited solubility in water, which can pose challenges in its formulation and delivery. Additionally, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans remain to be determined.
Future Directions
There are several potential future directions for research on 2-[[(2-methyl-2H-indazol-3-yl)methyl](3-thienylmethyl)amino]butan-1-ol. One area of interest is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Another area of focus is the identification of biomarkers that can predict response to this compound treatment, which can aid in patient selection and personalized medicine. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, which will be essential for its translation into clinical practice.
Scientific Research Applications
2-[[(2-methyl-2H-indazol-3-yl)methyl](3-thienylmethyl)amino]butan-1-ol has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, including breast, lung, and colon cancer. This compound has also been demonstrated to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Properties
IUPAC Name |
2-[(2-methylindazol-3-yl)methyl-(thiophen-3-ylmethyl)amino]butan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-3-15(12-22)21(10-14-8-9-23-13-14)11-18-16-6-4-5-7-17(16)19-20(18)2/h4-9,13,15,22H,3,10-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGGIGUBJKTQES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N(CC1=CSC=C1)CC2=C3C=CC=CC3=NN2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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